ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methylphenyl group, and a thiadiazine ring with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with thiourea to form the intermediate 4-methylphenylthiourea. This intermediate is then cyclized with ethyl chloroformate under basic conditions to form the thiadiazine ring. The final step involves the esterification of the carboxylate group with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization and chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazines.
Scientific Research Applications
Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other thiadiazine derivatives:
Ethyl 5-methyl-2-[(4-chlorophenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Ethyl 5-methyl-2-[(4-methoxyphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: The presence of a methoxy group can enhance the compound’s solubility and reactivity.
Ethyl 5-methyl-2-[(4-nitrophenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: The nitro group can significantly alter the compound’s electronic properties and biological activity
Properties
Molecular Formula |
C15H18N2O4S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C15H18N2O4S/c1-4-21-15(18)14-10-17(22(19,20)16-12(14)3)9-13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
DQQXGNGMOOCMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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